4-(Cyanomethyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a cyclohexane ring substituted with a cyanomethyl group and a carboxylic acid group in a trans configuration. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethylation reactions, where a cyanomethyl group is introduced to the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is explored for its potential therapeutic applications. It is used in the design and synthesis of pharmaceutical compounds .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
trans-4-Methylcyclohexanecarboxylic Acid: This compound has a similar cyclohexane ring structure but with a methyl group instead of a cyanomethyl group.
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid: This compound features an aminomethyl group in place of the cyanomethyl group.
Uniqueness: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(cyanomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-5H2,(H,11,12) |
InChI Key |
KGVMMEPISGEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC#N)C(=O)O |
Origin of Product |
United States |
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